1: Huang W, Xue P, Zong H, Zhang Y. Efficacy and safety of silodosin in the medical expulsion therapy for distal ureteral calculi: a systematic review and meta-analysis. Br J Clin Pharmacol. 2016 Jan;81(1):13-22. doi: 10.1111/bcp.12737. Epub 2015 Sep 21. Review. PubMed PMID: 26255996; PubMed Central PMCID: PMC4693578.
2: Fonseca J, Martins da Silva C. The diagnosis and treatment of lower urinary tract symptoms due to benign prostatic hyperplasia with α-blockers: focus on silodosin. Clin Drug Investig. 2015 Feb;35 Suppl 1:7-18. doi: 10.1007/s40261-014-0257-3. Review. PubMed PMID: 25708606.
3: Descazeaud A, de La Taille A, Giuliano F, Desgrandchamps F, Doridot G. [Negative effects on sexual function of medications for the treatment of lower urinary tract symptoms related to benign prostatic hyperplasia]. Prog Urol. 2015 Mar;25(3):115-27. doi: 10.1016/j.purol.2014.12.003. Epub 2015 Jan 17. Review. French. PubMed PMID: 25605342.
4: Keating GM. Silodosin: a review of its use in the treatment of the signs and symptoms of benign prostatic hyperplasia. Drugs. 2015 Feb;75(2):207-17. doi: 10.1007/s40265-014-0344-z. Review. PubMed PMID: 25575983.
5: Schauer I, Madersbacher S. Medical treatment of lower urinary tract symptoms/benign prostatic hyperplasia: anything new in 2015. Curr Opin Urol. 2015 Jan;25(1):6-11. doi: 10.1097/MOU.0000000000000120. Review. PubMed PMID: 25393269.
6: Cho HJ, Yoo TK. Silodosin for the treatment of clinical benign prostatic hyperplasia: safety, efficacy, and patient acceptability. Res Rep Urol. 2014 Sep 26;6:113-9. doi: 10.2147/RRU.S41618. eCollection 2014. Review. PubMed PMID: 25328864; PubMed Central PMCID: PMC4199653.
7: Russo A, La Croce G, Capogrosso P, Ventimiglia E, Colicchia M, Serino A, Mirone V, Damiano R, Montorsi F, Salonia A. Latest pharmacotherapy options for benign prostatic hyperplasia. Expert Opin Pharmacother. 2014 Nov;15(16):2319-28. doi: 10.1517/14656566.2014.955470. Epub 2014 Aug 28. Review. PubMed PMID: 25164497.
8: Oelke M, Gericke A, Michel MC. Cardiovascular and ocular safety of α1-adrenoceptor antagonists in the treatment of male lower urinary tract symptoms. Expert Opin Drug Saf. 2014 Sep;13(9):1187-97. doi: 10.1517/14740338.2014.936376. Epub 2014 Jul 29. Review. PubMed PMID: 25073735.
9: Fisher E, Subramonian K, Omar MI. The role of alpha blockers prior to removal of urethral catheter for acute urinary retention in men. Cochrane Database Syst Rev. 2014 Jun 10;6:CD006744. doi: 10.1002/14651858.CD006744.pub3. Review. PubMed PMID: 24913721.
10: Andersson KE, Nomiya M, Sawada N, Yamaguchi O. Pharmacological treatment of chronic pelvic ischemia. Ther Adv Urol. 2014 Jun;6(3):105-14. doi: 10.1177/1756287214526768. Review. PubMed PMID: 24883108; PubMed Central PMCID: PMC4003842.
11: Gacci M, Ficarra V, Sebastianelli A, Corona G, Serni S, Shariat SF, Maggi M, Zattoni F, Carini M, Novara G. Impact of medical treatments for male lower urinary tract symptoms due to benign prostatic hyperplasia on ejaculatory function: a systematic review and meta-analysis. J Sex Med. 2014 Jun;11(6):1554-66. doi: 10.1111/jsm.12525. Epub 2014 Apr 7. Review. PubMed PMID: 24708055.
12: Boyd K, Hilas O. α-adrenergic blockers for the treatment of lower-urinary-tract symptoms and dysfunction in women. Ann Pharmacother. 2014 Jun;48(6):711-22. doi: 10.1177/1060028014524174. Epub 2014 Mar 10. Review. PubMed PMID: 24615630.
13: Silva J, Silva CM, Cruz F. Current medical treatment of lower urinary tract symptoms/BPH: do we have a standard? Curr Opin Urol. 2014 Jan;24(1):21-8. doi: 10.1097/MOU.0000000000000007. Review. PubMed PMID: 24231531.
14: Castiglione F, Benigni F, Briganti A, Salonia A, Villa L, Nini A, Di Trapani E, Capitanio U, Hedlund P, Montorsi F. Naftopidil for the treatment of benign prostate hyperplasia: a systematic review. Curr Med Res Opin. 2014 Apr;30(4):719-32. doi: 10.1185/03007995.2013.861813. Epub 2013 Dec 18. Review. PubMed PMID: 24188134.
15: Koguchi D, Nishi M, Satoh T, Shitara T, Matsumoto K, Fujita T, Yoshida K, Iwamura M. Bone dissemination of prostate cancer after holmium laser enucleation of the prostate: a case report and a review of the literature. Int J Urol. 2014 Feb;21(2):215-7. doi: 10.1111/iju.12248. Epub 2013 Aug 15. Review. PubMed PMID: 23944756.
16: Giuliano F, Droupy S. [Sexual side effects of pharmacological treatments]. Prog Urol. 2013 Jul;23(9):804-10. doi: 10.1016/j.purol.2013.01.008. Epub 2013 Feb 28. Review. French. PubMed PMID: 23830275.
17: Rigot JM, Marcelli F, Giuliano F. [Ejaculatory disorders except premature ejaculation, orgasmic disorders]. Prog Urol. 2013 Jul;23(9):657-63. doi: 10.1016/j.purol.2013.01.011. Epub 2013 Feb 28. Review. French. PubMed PMID: 23830260.
18: Montorsi F. [Profile of silodosin]. Urologiia. 2013 Mar-Apr;(2):112-4, 116-7. Review. Russian. PubMed PMID: 23789376.
19: Capitanio U, Salonia A, Briganti A, Montorsi F. Silodosin in the management of lower urinary tract symptoms as a result of benign prostatic hyperplasia: who are the best candidates. Int J Clin Pract. 2013 Jun;67(6):544-51. doi: 10.1111/ijcp.12135. Epub 2013 Feb 15. Review. PubMed PMID: 23409749.
20: Ding H, Du W, Hou ZZ, Wang HZ, Wang ZP. Silodosin is effective for treatment of LUTS in men with BPH: a systematic review. Asian J Androl. 2013 Jan;15(1):121-8. doi: 10.1038/aja.2012.102. Epub 2012 Dec 10. Review. PubMed PMID: 23223034; PubMed Central PMCID: PMC3739107.